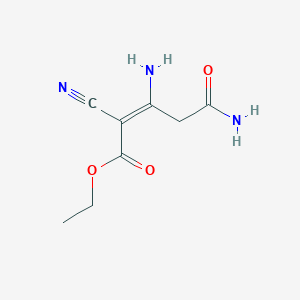

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is a chemical compound with the molecular formula C8H11N3O3 . It has a molecular weight of 197.19 . The compound is also known as 2-Pentenoic acid, 3,5-diamino-2-cyano-5-oxo-, ethyl ester .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O3/c1-2-14-8(13)5(4-9)6(10)3-7(11)12/h2-3,10H2,1H3,(H2,11,12)/b6-5+ . This code provides a specific textual representation of the molecule’s structure.It should be stored at a temperature of 28 C . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources.

Aplicaciones Científicas De Investigación

Crystal Packing and Molecular Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is an example of a compound that utilizes rare N⋯π interaction, along with C–H⋯N and C–H⋯O hydrogen bonds, forming a unique zigzag double-ribbon structure in its crystal packing. This illustrates the compound's potential in materials science, particularly in designing molecular structures with specific interaction capabilities (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Synthesis of Edeine Analogs

Ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates have been synthesized as precursors for the production of edeine analogs. These compounds are derived from differently N-protected (S)-2,3-diaminopropanoic acid, showcasing the utility of ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate derivatives in medicinal chemistry for developing new therapeutic agents (Z. Czajgucki, P. Sowiński, & R. Andruszkiewicz, 2003).

Intramolecular Cyclization to Quinolines

A study demonstrates the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates and their subsequent intramolecular cyclization under specific conditions to form a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This process highlights the compound's role in creating complex aromatic systems with potential applications in pharmaceuticals and organic materials (A. Darehkordi, Mahdiyeh Talebizadeh, & M. Anary‐Abbasinejad, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (E)-3,5-diamino-2-cyano-5-oxopent-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-2-14-8(13)5(4-9)6(10)3-7(11)12/h2-3,10H2,1H3,(H2,11,12)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBDMGZNIZKUMU-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(CC(=O)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\CC(=O)N)/N)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2964998.png)

![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)